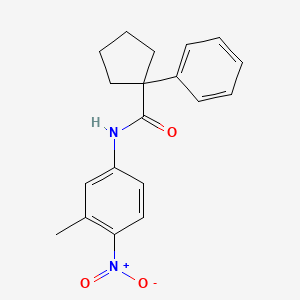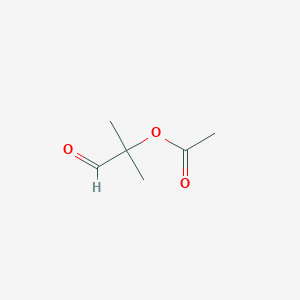
2-(acetyloxy)-2-methylPropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-2-methylPropanal, also known as 2-acetoxy-2-methylpropanal, is an organic compound with the molecular formula C6H10O3. This compound features an acetyloxy group attached to a methylpropanal backbone. The acetyloxy group is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetyloxy)-2-methylPropanal can be achieved through the acetylation of 2-hydroxy-2-methylpropanal. This reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds as follows:
2-Hydroxy-2-methylpropanal+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents can be employed to replace the acetyloxy group.
Major Products:
Oxidation: 2-methylpropanoic acid.
Reduction: 2-hydroxy-2-methylpropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)-2-methylPropanal has several applications in scientific research:
Biology: Research has explored its potential role in regulating enzyme activity and cellular processes.
Medicine: While specific therapeutic applications are still under investigation, its structure suggests potential for drug development.
Mechanism of Action
The mechanism of action of 2-(acetyloxy)-2-methylPropanal involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with biological molecules . The methyl group provides steric hindrance, affecting the compound’s conformation and binding properties.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropanal: Lacks the acetyloxy group, making it less reactive in esterification reactions.
2-Acetoxy-2-methylpropanoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 2-(Acetyloxy)-2-methylPropanal is unique due to the presence of both an acetyloxy group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-methyl-1-oxopropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)9-6(2,3)4-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYPPVMBDPUHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2459632.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

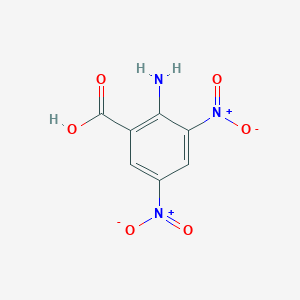

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2459643.png)
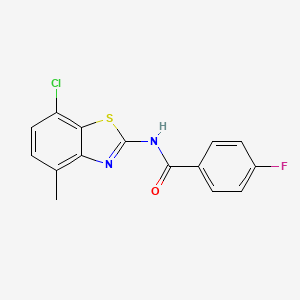
![1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B2459645.png)
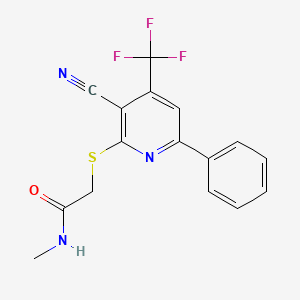
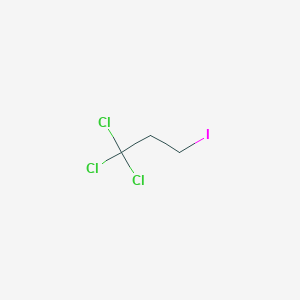

![Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2459653.png)
